Cas no 1913472-66-8 (6-((2S,6R)-2,6-Dimethylmorpholino)-N,2-dimethylpyrimidin-4-amine)

6-((2S,6R)-2,6-Dimethylmorpholino)-N,2-dimethylpyrimidin-4-amine is a chiral morpholine-substituted pyrimidine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its stereospecific (2S,6R) configuration ensures precise molecular interactions, making it valuable for targeted drug design. The dimethylamino and dimethylpyrimidinyl groups enhance its binding affinity and selectivity, particularly in kinase inhibition or receptor modulation studies. The compound's rigid morpholine ring contributes to improved metabolic stability and bioavailability. Its well-defined structure allows for systematic derivatization, facilitating structure-activity relationship (SAR) investigations. Suitable for use as an intermediate in synthetic routes or as a scaffold for bioactive molecule development, this compound is characterized by high purity and reproducibility, meeting rigorous research standards.
6-((2S,6R)-2,6-Dimethylmorpholino)-N,2-dimethylpyrimidin-4-amine structure
1913472-66-8 structure
商品名:6-((2S,6R)-2,6-Dimethylmorpholino)-N,2-dimethylpyrimidin-4-amine
CAS番号:1913472-66-8
MF:C12H20N4O
メガワット:236.313402175903
CID:5043457

6-((2S,6R)-2,6-Dimethylmorpholino)-N,2-dimethylpyrimidin-4-amine 化学的及び物理的性質

名前と識別子

    • 6-((2S,6R)-2,6-dimethylmorpholino)-N,2-dimethylpyrimidin-4-amine
    • 6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-N,2-dimethylpyrimidin-4-amine
    • 6-((2S,6R)-2,6-Dimethylmorpholino)-N,2-dimethylpyrimidin-4-amine
    • インチ: 1S/C12H20N4O/c1-8-6-16(7-9(2)17-8)12-5-11(13-4)14-10(3)15-12/h5,8-9H,6-7H2,1-4H3,(H,13,14,15)/t8-,9+
    • InChIKey: KZDNSHQZLXFOPK-DTORHVGOSA-N
    • ほほえんだ: O1[C@@H](C)CN(C2C=C(NC)N=C(C)N=2)C[C@H]1C

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 241
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 50.3

6-((2S,6R)-2,6-Dimethylmorpholino)-N,2-dimethylpyrimidin-4-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1967-5023-5g
6-((2S,6R)-2,6-dimethylmorpholino)-N,2-dimethylpyrimidin-4-amine
1913472-66-8 95%+
5g
$1909.0 2023-09-06
TRC
S267541-100mg
6-((2s,6r)-2,6-dimethylmorpholino)-n,2-dimethylpyrimidin-4-amine
1913472-66-8
100mg
$ 95.00 2022-06-03
TRC
S267541-1g
6-((2s,6r)-2,6-dimethylmorpholino)-n,2-dimethylpyrimidin-4-amine
1913472-66-8
1g
$ 570.00 2022-06-03
Life Chemicals
F1967-5023-2.5g
6-((2S,6R)-2,6-dimethylmorpholino)-N,2-dimethylpyrimidin-4-amine
1913472-66-8 95%+
2.5g
$1267.0 2023-09-06
Life Chemicals
F1967-5023-0.25g
6-((2S,6R)-2,6-dimethylmorpholino)-N,2-dimethylpyrimidin-4-amine
1913472-66-8 95%+
0.25g
$523.0 2023-09-06
Life Chemicals
F1967-5023-10g
6-((2S,6R)-2,6-dimethylmorpholino)-N,2-dimethylpyrimidin-4-amine
1913472-66-8 95%+
10g
$2675.0 2023-09-06
Life Chemicals
F1967-5023-0.5g
6-((2S,6R)-2,6-dimethylmorpholino)-N,2-dimethylpyrimidin-4-amine
1913472-66-8 95%+
0.5g
$551.0 2023-09-06
TRC
S267541-500mg
6-((2s,6r)-2,6-dimethylmorpholino)-n,2-dimethylpyrimidin-4-amine
1913472-66-8
500mg
$ 365.00 2022-06-03
Life Chemicals
F1967-5023-1g
6-((2S,6R)-2,6-dimethylmorpholino)-N,2-dimethylpyrimidin-4-amine
1913472-66-8 95%+
1g
$580.0 2023-09-06

6-((2S,6R)-2,6-Dimethylmorpholino)-N,2-dimethylpyrimidin-4-amine 関連文献

6-((2S,6R)-2,6-Dimethylmorpholino)-N,2-dimethylpyrimidin-4-amineに関する追加情報

Introduction to 6-((2S,6R)-2,6-Dimethylmorpholino)-N,2-dimethylpyrimidin-4-amine (CAS No. 1913472-66-8)

6-((2S,6R)-2,6-Dimethylmorpholino)-N,2-dimethylpyrimidin-4-amine is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. With the CAS number 1913472-66-8, this molecule represents a fascinating example of structural complexity and functional diversity, making it a subject of intense interest for researchers exploring novel therapeutic agents. The compound’s unique structural features, including the presence of a dimethylmorpholine moiety and a dimethylpyrimidine core, contribute to its potential biological activity and make it a valuable scaffold for further chemical modifications.

The dimethylmorpholine group is known for its ability to enhance solubility and bioavailability in drug molecules, while the dimethylpyrimidine ring often serves as a key pharmacophore in many bioactive compounds. This combination of structural elements suggests that 6-((2S,6R)-2,6-Dimethylmorpholino)-N,2-dimethylpyrimidin-4-amine may exhibit properties that are advantageous for drug development, particularly in the context of targeting specific biological pathways.

In recent years, there has been growing interest in the development of small-molecule inhibitors that modulate enzyme activity and cellular signaling pathways. The pyrimidine scaffold is particularly well-represented in this area due to its prevalence in natural products and its ability to interact with biological targets such as kinases and other enzymes involved in disease processes. The incorporation of the dimethylmorpholine group into this molecule further enhances its potential as a pharmacological tool by improving its metabolic stability and binding affinity.

One of the most compelling aspects of 6-((2S,6R)-2,6-Dimethylmorpholino)-N,2-dimethylpyrimidin-4-amine is its stereochemical configuration. The (2S,6R) designation indicates that the molecule possesses specific chiral centers, which are crucial for determining its biological activity. Chiral molecules can exhibit vastly different pharmacological properties depending on their stereochemistry, making the precise control of these configurations essential for drug development. The stereochemical purity of this compound ensures that researchers can conduct experiments with confidence, knowing that they are studying a well-defined chemical entity.

Current research in medicinal chemistry increasingly emphasizes the importance of understanding structure-activity relationships (SAR) to optimize drug candidates. The presence of both the dimethylmorpholine and dimethylpyrimidine moieties in 6-((2S,6R)-2,6-Dimethylmorpholino)-N,2-dimethylpyrimidin-4-amine provides multiple opportunities for SAR studies. Researchers can systematically modify these functional groups to explore how changes in electronic distribution and steric hindrance affect biological activity. Such studies are critical for identifying lead compounds that can be further optimized to achieve desired therapeutic effects.

The compound’s potential applications extend beyond mere academic curiosity. Given its structural features and stereochemical complexity, it may serve as a precursor or intermediate in the synthesis of more complex molecules designed for therapeutic use. For instance, derivatives of this compound could be explored as inhibitors of kinases or other enzymes implicated in cancer and inflammatory diseases. The ability to fine-tune its properties through chemical modification makes it an attractive candidate for library screening programs aimed at discovering novel drugs.

Advances in computational chemistry have also played a significant role in the study of 6-((2S,6R)-2,6-Dimethylmorpholino)-N,2-dimethylpyrimidin-4-amine. Molecular modeling techniques allow researchers to predict how this compound might interact with biological targets at the atomic level. These predictions can guide experimental efforts by identifying key residues on the target protein that are likely to be important for binding affinity. By integrating computational methods with experimental validation, scientists can accelerate the process of drug discovery and develop more effective therapeutic agents.

The synthesis of complex molecules like 6-((2S,6R)-2,6-Dimethylmorpholino)-N,2-dimethylpyrimidin-4-amine represents a significant challenge due to their intricate structures and stereochemical requirements. However, recent advancements in synthetic methodologies have made it increasingly feasible to construct such molecules with high precision. Techniques such as asymmetric catalysis and chiral auxiliary strategies have enabled chemists to access enantiomerically pure compounds like this one efficiently. These advances underscore the growing capability within synthetic chemistry to produce sophisticated molecular architectures tailored for biological applications.

The importance of stereochemistry in pharmaceuticals cannot be overstated. Many drugs on the market today owe their efficacy to their specific three-dimensional shapes, which allow them to bind tightly to biological targets while minimizing interactions with off-target proteins. The stereochemical purity of CAS No 1913472-66-8, therefore,is not merely an academic consideration but a practical necessity for successful drug development. Ensuring that each enantiomer is present in the correct ratio is essential for achieving optimal pharmacological outcomes.

In conclusion,6-((2S,6R)-2,6-Dimethylmorpholino)-N, 4 dimethylo pyrimidin amine CAS No 19134726 668 stands as an exemplar of modern pharmaceutical chemistry’s sophistication and innovation。 Its unique structural features, stereochemical configuration,and potential biological applications make it a compelling subject for further research。 As scientists continue to explore new frontiers in drug discovery, compounds like this one will undoubtedly play a crucial role in developing next-generation therapeutics that address unmet medical needs。

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